2,6-Dicyanopyridine-4-boronic acid
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Overview
Description
2,6-Dicyanopyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H4BN3O2
Mechanism of Action
Target of Action
The primary target of 2,6-Dicyanopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial in various chemical synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may suggest good bioavailability.
Result of Action
The result of the action of this compound is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable and environmentally benign . .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, which are found in many biological molecules such as carbohydrates and glycoproteins .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic synthesis . This reaction involves the transmetalation of a boron atom from the boronic acid to a metal catalyst, forming a new carbon-carbon bond .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyanopyridine-4-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyanopyridine-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the original compound.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the reaction.
Scientific Research Applications
2,6-Dicyanopyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
2,6-Dicyanopyridine: Lacks the boronic acid group but shares the pyridine and nitrile functionalities.
4-Boronic acid pyridine: Contains the boronic acid group but lacks the nitrile groups.
Uniqueness: 2,6-Dicyanopyridine-4-boronic acid is unique due to the presence of both nitrile and boronic acid groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
(2,6-dicyanopyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLTWHPZZRADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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